molecular formula C28H29N5O2 B2463651 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 957018-51-8

2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2463651
CAS No.: 957018-51-8
M. Wt: 467.573
InChI Key: HGENVHOJUWMFOK-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a structurally complex heterocyclic compound featuring a fused bipyrazole core. The molecule comprises:

  • A 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] scaffold, which provides rigidity and planar geometry.
  • Phenyl groups at the 1' and 3' positions, enhancing lipophilicity and steric bulk.

This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and material science applications. Its synthesis likely involves multi-step reactions, including cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones, followed by functionalization of substituents .

Properties

IUPAC Name

2-(diethylamino)-1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-3-31(4-2)20-27(34)33-25(18-24(29-33)26-16-11-17-35-26)23-19-32(22-14-9-6-10-15-22)30-28(23)21-12-7-5-8-13-21/h5-17,19,25H,3-4,18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGENVHOJUWMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One common method to synthesize this compound involves the condensation of a diethylamine derivative with a furanyl pyrazole intermediate.

  • The reaction typically requires controlled conditions, including specific solvents (such as dichloromethane) and catalysts (such as triethylamine) to facilitate the reaction and ensure optimal yield.

  • Temperature control is crucial, usually maintained at room temperature or slightly elevated to drive the reaction to completion.

Industrial Production Methods

  • Industrially, the synthesis might be scaled up using similar reaction pathways with optimization for bulk production. This includes the use of large reactors, continuous flow processes to ensure efficient mixing, and stringent purification steps to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxirane derivatives.

  • Reduction: : Reduction reactions can target the diethylamino group, reducing it to a primary amine.

Common Reagents and Conditions

  • Oxidation is often carried out using reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction might use agents like sodium borohydride or catalytic hydrogenation.

  • Substitution typically requires catalysts like aluminum chloride (for Friedel-Crafts reactions) and conditions such as elevated temperatures or the presence of a strong acid or base.

Major Products Formed

  • Oxidation can produce epoxides and other oxygenated derivatives.

  • Reduction yields amine derivatives.

  • Substitution produces a variety of functionalized aromatics, depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • In organic synthesis, this compound serves as a versatile building block for creating more complex molecules with potential therapeutic properties.

Biology

  • Research has explored its potential as a bioactive molecule, examining interactions with enzymes and receptors in biological systems.

Medicine

  • Studies suggest it might have pharmacological properties, including anti-inflammatory and anti-cancer activities, making it a candidate for drug development.

Industry

  • It can be used in the creation of advanced materials, such as conducting polymers or molecular sensors, due to its unique electronic properties.

Mechanism of Action

  • The mechanism by which this compound exerts its effects largely depends on its target. For instance, in biological systems, it may interact with specific enzymes, modifying their activity and leading to downstream effects.

  • The presence of multiple aromatic rings allows for π-π interactions with target molecules, enhancing binding affinity and specificity.

  • Molecular pathways affected might include those involved in inflammation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Key Observations:

  • The target compound distinguishes itself with a diethylamino group, which enhances solubility in polar solvents compared to purely aromatic substituents (e.g., nitro or benzodioxol groups in ).
  • Thiazolone and pyridine hybrids () exhibit stronger electron-withdrawing effects, influencing redox properties and bioactivity.

Key Observations:

  • The target compound likely requires stringent conditions (e.g., anhydrous solvents, reflux) due to steric hindrance from diphenyl and diethylamino groups.
  • Cs₂CO₃ (used in ) is noted for superior catalytic efficiency in heterocycle formation compared to traditional bases like triethylamine.

Key Observations:

  • The thiazolone-bipyrazole hybrids show superior activity due to the nitro group enhancing membrane penetration.
  • The target compound’s furan may confer moderate activity against Gram-negative bacteria, as seen in structurally related furan-containing analogs .

Biological Activity

The compound 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone , known by its CAS number 957018-51-8 , is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H29N5O2C_{28}H_{29}N_{5}O_{2} with a molecular weight of 467.6 g/mol . The structure features a diethylamino group and a bipyrazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number957018-51-8
Molecular FormulaC28H29N5O2
Molecular Weight467.6 g/mol

Antimicrobial Activity

Recent studies have indicated that chalcone derivatives exhibit notable antimicrobial properties. Although specific data on the compound is limited, related compounds have demonstrated activity against various bacterial strains. For instance, chalcones have been reported to possess significant antibacterial effects due to their ability to disrupt bacterial cell walls and inhibit protein synthesis .

Antitumor Activity

The bipyrazole structure is known for its potential antitumor effects. Compounds containing similar frameworks have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that derivatives of bipyrazoles can inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

Compounds with similar structural characteristics have been studied for their anti-inflammatory effects. They may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that the compound could potentially serve as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Evaluation : A study evaluating various chalcone derivatives found that certain structural modifications enhanced antimicrobial efficacy against resistant strains of bacteria . While direct data on the compound is scarce, its structural similarity suggests potential effectiveness.
  • Antitumor Studies : Research involving bipyrazole derivatives has shown that they can induce apoptosis in cancer cell lines, suggesting that the compound may also possess similar antitumor properties .
  • Inflammatory Response Modulation : In vitro studies on related compounds indicate a reduction in inflammatory markers when treated with bipyrazole derivatives, which may be applicable to the compound under discussion .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Signal Transduction Interference : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. For example, pyrazole derivatives are often prepared by reacting α,β-unsaturated ketones with hydrazine derivatives under reflux in ethanol or dioxane . A key intermediate involves the formation of a dihydropyrazole ring through cyclization, catalyzed by bases like piperidine . Optimization of solvent polarity (e.g., ethanol vs. dioxane) can influence reaction kinetics and yield .

Q. How is the structural confirmation of this compound performed in academic research?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., diethylamino groups at δ ~2.5–3.5 ppm and furan protons at δ ~6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the bipyrazole and furan rings, critical for understanding steric interactions .
  • Elemental Analysis : Validates purity (e.g., CHNS data within ±0.3% of theoretical values) .

Q. What solvents and catalysts are optimal for synthesizing pyrazole-based intermediates?

  • Methodological Answer : Ethanol and dioxane are common solvents due to their polarity and boiling points (~78°C and 101°C, respectively), which facilitate reflux conditions. Piperidine or hydrazine hydrate acts as a catalyst for cyclization, with yields improving when reaction times exceed 12 hours .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism in diethylamino groups or furan ring puckering. Solutions include:

  • Variable-temperature NMR to observe coalescence of split peaks.
  • DFT calculations to model low-energy conformers and compare with experimental data .
  • Cross-validation via 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways unambiguously .

Q. What strategies improve yield in the final cyclization step of bipyrazole synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Testing alternatives to piperidine (e.g., DBU or K2_2CO3_3) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .
  • Solvent-Free Conditions : Minimizes decomposition of heat-sensitive intermediates .

Q. How do electronic effects of substituents (e.g., furan vs. phenyl groups) influence bioactivity in related pyrazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies use:

  • In Silico Docking : Predict interactions with biological targets (e.g., enzymes or receptors). Furan’s electron-rich oxygen may enhance hydrogen bonding, while phenyl groups contribute hydrophobic interactions .
  • In Vitro Assays : Compare IC50_{50} values against analogs with substituted aryl groups to quantify potency differences .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scaling introduces issues such as:

  • Exothermicity : Mitigated by slow addition of hydrazine derivatives under controlled cooling.
  • Purification : Column chromatography becomes impractical; alternatives include recrystallization from DMF/EtOH (1:1) or fractional distillation .
  • Byproduct Formation : Monitor via HPLC-MS and adjust stoichiometry to suppress side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for similar pyrazole derivatives?

  • Methodological Answer : Contradictions may stem from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
  • Compound Purity : Validate via HPLC (purity >95%) to exclude confounding effects from impurities.
  • Solubility Differences : Use DMSO stock solutions with uniform concentrations (<1% v/v) to avoid solvent interference .

Methodological Resources

  • Spectral Databases : PubChem and EPA DSSTox provide validated NMR and mass spectra for cross-referencing .
  • Crystallography Tools : CIF files from Acta Crystallographica enable comparative analysis of bond lengths and angles .
  • Computational Software : Gaussian or ORCA for modeling conformational dynamics and electronic properties .

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